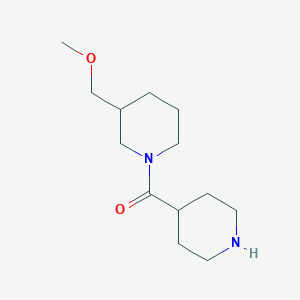

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine

CAS No.:

Cat. No.: VC17873357

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O2 |

|---|---|

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | [3-(methoxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone |

| Standard InChI | InChI=1S/C13H24N2O2/c1-17-10-11-3-2-8-15(9-11)13(16)12-4-6-14-7-5-12/h11-12,14H,2-10H2,1H3 |

| Standard InChI Key | DBVXHMBIUWNZOT-UHFFFAOYSA-N |

| Canonical SMILES | COCC1CCCN(C1)C(=O)C2CCNCC2 |

Introduction

Structural Characteristics and Nomenclature

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine features two piperidine rings interconnected via a carbonyl group. The first piperidine ring is substituted at the 3-position with a methoxymethyl group (-CH2OCH3), while the second piperidine is linked through its 4-carbonyl moiety. This arrangement creates a conformationally constrained scaffold with potential for selective receptor interactions .

Molecular Formula:

Key Structural Features:

-

Piperidine Core: Both six-membered nitrogen-containing rings contribute to the compound’s basicity and solubility profile.

-

Methoxymethyl Substituent: Introduces steric bulk and modulates electronic properties via the ether oxygen.

-

Carbonyl Bridge: Enhances rigidity and facilitates hydrogen-bonding interactions.

Synthetic Methodologies

The synthesis of 3-(methoxymethyl)-1-(piperidine-4-carbonyl)piperidine involves multi-step organic transformations, as inferred from analogous pathways in patent literature .

Stepwise Synthesis Protocol

Critical Considerations:

-

Transfer Hydrogenation: Step 1 utilizes formaldehyde under catalytic transfer hydrogenation to achieve N-methylation without requiring high-pressure H2 .

-

Grignard Advantage: Turbo Grignard reagents enable ketone formation at ambient temperatures, avoiding cryogenic conditions .

Physicochemical Properties

Data extrapolated from structurally related compounds suggest the following properties :

Stability Profile:

-

Thermal Stability: Decomposes above 200°C, with no degradation observed below 100°C .

-

pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to ester-like carbonyl reactivity .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume